

# Spectral Analysis of 3,5-di-tert-butyl-o-benzoquinone: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Di-tert-butyl-o-benzoquinone

Cat. No.: B121359

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## Introduction

**3,5-di-tert-butyl-o-benzoquinone**, with the chemical formula  $C_{14}H_{20}O_2$ , is a dark red crystalline solid belonging to the quinone family of compounds.[1] Quinones are significant in various chemical and biological processes, including roles in bioenergetic systems where they are central to electron and proton transfer.[2] The characterization of **3,5-di-tert-butyl-o-benzoquinone** is crucial for its application in research and development, particularly in fields like organic synthesis and drug discovery. This guide provides a comprehensive overview of its spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational dataset for researchers, scientists, and professionals in drug development.

## Spectral Data Summary

The following tables summarize the key spectral data for **3,5-di-tert-butyl-o-benzoquinone**.

### Table 1: $^1H$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.25	s	9H	tert-butyl group
1.30	s	9H	tert-butyl group
6.30	d	1H	Vinylic proton
6.95	d	1H	Vinylic proton

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS). The data represents typical values and may vary slightly based on experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift (ppm)	Assignment
29.1	C(CH <sub>3</sub> ) <sub>3</sub>
29.5	C(CH <sub>3</sub> ) <sub>3</sub>
35.2	C(CH <sub>3</sub> ) <sub>3</sub>
36.0	C(CH <sub>3</sub> ) <sub>3</sub>
125.7	Vinylic CH
139.8	Vinylic CH
147.0	C-tert-butyl
156.4	C-tert-butyl
179.8	C=O
180.1	C=O

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS).[\[3\]](#)

**Table 3: IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (tert-butyl)
~1675	Strong	C=O stretch (quinone carbonyl)
~1630	Medium	C=C stretch (alkene)
~1250	Medium	C-C stretch

Technique: Fourier-Transform Infrared Spectroscopy (FTIR), often using a Mull or ATR setup.[\[1\]](#)

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
220.15	M <sup>+</sup>	Molecular ion [C <sub>14</sub> H <sub>20</sub> O <sub>2</sub> ] <sup>+</sup>
205	High	[M - CH <sub>3</sub> ] <sup>+</sup>
57	Highest	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (tert-butyl cation)
42	High	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>

Technique: Electron Ionization (EI). The fragmentation pattern is characteristic of molecules with tert-butyl groups.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds like quinones.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3,5-di-tert-butyl-o-benzoquinone** (typically 5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[\[4\]](#)

- **Instrumentation:** The solution is transferred to a 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** A standard proton NMR experiment is conducted. To ensure quantitative accuracy, a sufficient relaxation delay (d1), typically at least 5 times the longest T1 relaxation time of the protons of interest, is used.<sup>[5]</sup> The number of scans is adjusted to achieve an adequate signal-to-noise ratio.<sup>[6]</sup>
- **$^{13}\text{C}$  NMR Acquisition:** A  $^{13}\text{C}$  NMR spectrum is acquired using a pulse program with proton decoupling (e.g., GARP) to simplify the spectrum and enhance sensitivity.<sup>[6]</sup> A longer acquisition time and a greater number of scans are typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the signals in the  $^1\text{H}$  NMR spectrum is performed to determine the relative ratios of protons.

## Infrared (IR) Spectroscopy

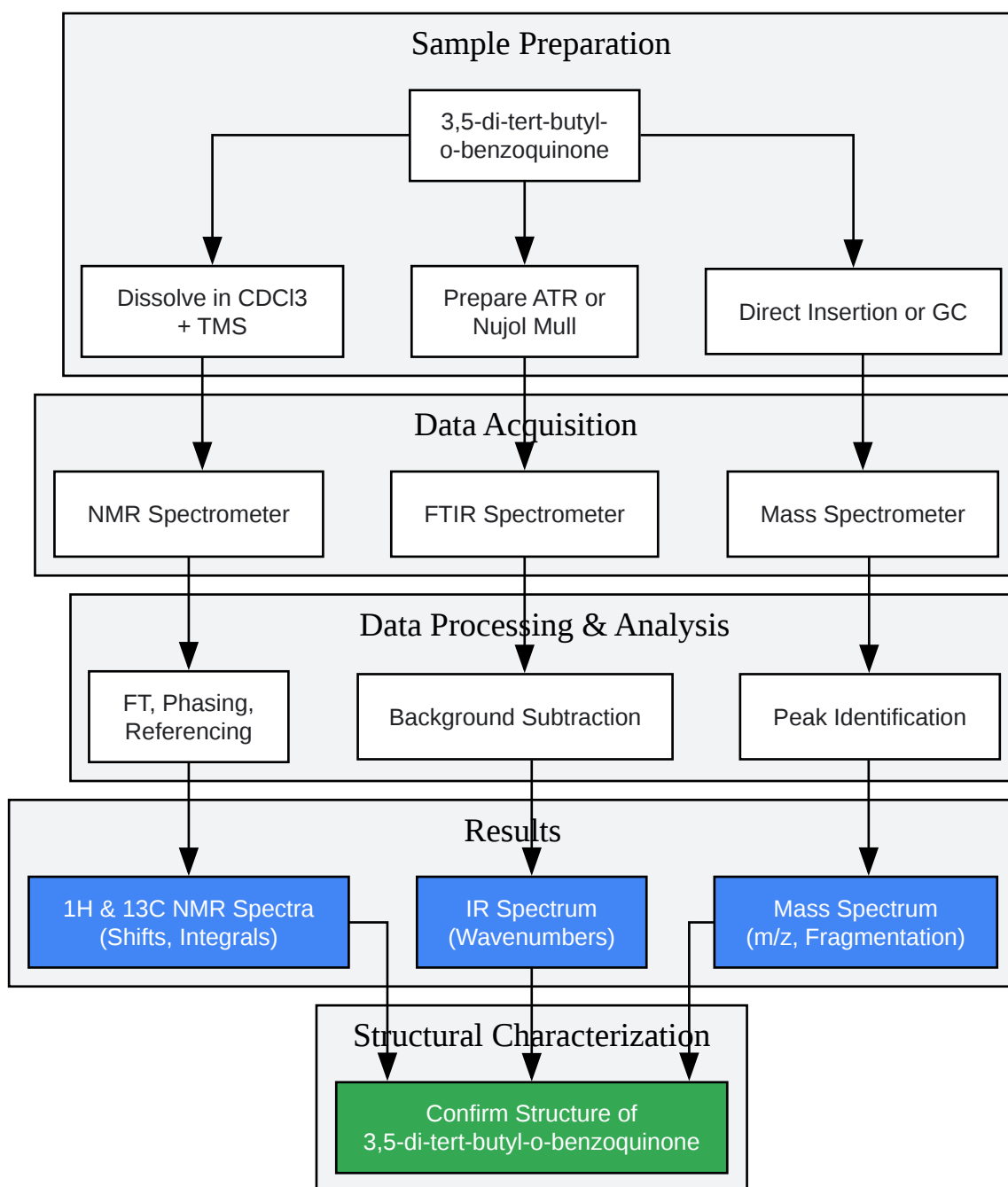
- **Sample Preparation (ATR-FTIR):** A small amount of the solid **3,5-di-tert-butyl-o-benzoquinone** is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflection (ATR) accessory.<sup>[7]</sup> Pressure is applied to ensure good contact between the sample and the crystal.
- **Sample Preparation (Mull):** A few milligrams of the solid sample are ground with a drop of a mulling agent (e.g., Nujol) to create a fine paste. This paste is then spread between two salt plates (e.g., KBr or NaCl).
- **Data Acquisition:** The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty ATR crystal or the mulling agent between salt plates is recorded first. The sample spectrum is then recorded over a typical range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[7]</sup>
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups of the molecule are then identified.

## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus  $m/z$ .
- **Data Interpretation:** The peak with the highest  $m/z$  ratio corresponding to the intact ionized molecule is identified as the molecular ion ( $M^+$ ). Other peaks in the spectrum represent fragment ions, which provide structural information about the molecule.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of **3,5-di-tert-butyl-o-benzoquinone**.



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Caption: Workflow for spectral analysis of **3,5-di-tert-butyl-o-benzoquinone**.

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